molecular formula C22H16BrN3O3S2 B12028763 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide CAS No. 618075-16-4

2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide

Cat. No.: B12028763
CAS No.: 618075-16-4
M. Wt: 514.4 g/mol
InChI Key: GTAWBCXCRDQNSB-HNENSFHCSA-N
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Description

2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a thiazolidinone moiety, and a bromophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α,β-unsaturated carbonyl compound under acidic conditions to form the thiazolidinone ring.

    Introduction of Indole Moiety: The indole ring can be introduced through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Coupling with Bromophenyl Acetamide: The final step involves the coupling of the synthesized thiazolidinone-indole intermediate with 3-bromophenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide
  • 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-bromophenyl)acetamide lies in its specific combination of functional groups and structural features The presence of the bromophenyl group, the thiazolidinone ring, and the indole moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds

Properties

CAS No.

618075-16-4

Molecular Formula

C22H16BrN3O3S2

Molecular Weight

514.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C22H16BrN3O3S2/c1-2-10-25-21(29)19(31-22(25)30)18-15-8-3-4-9-16(15)26(20(18)28)12-17(27)24-14-7-5-6-13(23)11-14/h2-9,11H,1,10,12H2,(H,24,27)/b19-18-

InChI Key

GTAWBCXCRDQNSB-HNENSFHCSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)SC1=S

Origin of Product

United States

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